molecular formula C11H14BrFO2 B8346656 1-Bromo-4-(diethoxymethyl)-2-fluorobenzene

1-Bromo-4-(diethoxymethyl)-2-fluorobenzene

Cat. No. B8346656
M. Wt: 277.13 g/mol
InChI Key: HZDQACZUWKXYHB-UHFFFAOYSA-N
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Patent
US07919519B2

Procedure details

N-Bromosuccinimide (505 mg, 2837 μmol) was added in one portion to a solution of 1-bromo-4-(diethoxymethyl)-2-fluorobenzene (551 mg, 2837 μmol) in 3:1 THF-H2O (6.0 mL) at 25° C., and the resulting solution was stirred at 25° C. for 10 min. The solution was partitioned between EtOAc (50 mL) and brine (8 mL). The organic layer was separated, dried over sodium sulfate, and concentrated in vacuo. Chromatographic purification of the residue (ISCO, 4 g, 0-100% EtOAc/hexanes) furnished 4-(2-bromoacetyl)-3-fluorobenzaldehyde as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 10.08 (d, J=1.8 Hz, 1H), 8.06-8.12 (m, 1H), 7.79 (dd, J=8.0, 1.4 Hz, 1H), 7.69 (dd, J=10.6, 1.4 Hz, 1H), 4.52 (d, J=2.3 Hz, 2H).
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.Br[C:10]1[CH:15]=[CH:14][C:13]([CH:16]([O:20]CC)OCC)=[CH:12][C:11]=1[F:23].C1C[O:27][CH2:26][CH2:25]1.O>>[Br:1][CH2:25][C:26]([C:10]1[CH:15]=[CH:14][C:13]([CH:16]=[O:20])=[CH:12][C:11]=1[F:23])=[O:27] |f:2.3|

Inputs

Step One
Name
Quantity
505 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
551 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(OCC)OCC)F
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 25° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was partitioned between EtOAc (50 mL) and brine (8 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue (ISCO, 4 g, 0-100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)C1=C(C=C(C=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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